Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate
Description
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is a synthetic intermediate featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) core linked to a propanoate ester via an oxygen bridge. Its structure combines the electron-withdrawing phthalimide group with a flexible ethoxycarbonyl side chain, making it a versatile building block in organic synthesis. The compound is frequently employed in the preparation of bioactive molecules, including isocoumarins (antimicrobial and anti-allergic agents) and indole alkaloid derivatives (e.g., antiepileptic phthalimide derivatives) . Its ester group enhances lipophilicity, facilitating reactions in non-polar media, while the phthalimide moiety stabilizes intermediates in coupling reactions .
Properties
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13(17)8(2)19-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDZJBCADSKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate can be synthesized through the reaction of phthalic anhydride with ethyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Reduction: Commonly carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoic acid.
Reduction: Ethyl 2-((1,3-dihydroxyisoindolin-2-yl)oxy)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly cephalosporin antibiotics.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the active isoindolinyl moiety. This moiety can then interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (III)
- Structure : Replaces the ethyl ester with a carboxylic acid.
- Properties : Increased polarity and water solubility compared to the ester. Often used in metal complexation due to the carboxylic acid’s chelating ability .
- Applications : Intermediate in racemic syntheses; less reactive in nucleophilic substitutions due to the absence of a leaving group .
(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (IV)
- Structure : Enantiomerically pure version of (III).
- Properties : Similar solubility to (III) but with stereoselective applications in asymmetric synthesis (e.g., chiral ligands or drug precursors) .
Propanoate Derivatives with Extended Substituents
Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4'-iodo-[1,1'-biphenyl]-4-yl)propanoate (15)
Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(9-oxo-9H-xanthen-2-yl)propanoate (28)
- Structure: Incorporates a xanthenone moiety.
Enantiomeric and Stereochemical Variants
(S)-Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindolin-2-yl)propanoate
- Structure: Chiral center at the propanoate chain with a 4-aminophenyl substituent.
- Properties: The (S)-enantiomer may exhibit distinct biological interactions (e.g., receptor binding) compared to the racemic mixture. The amino group enables peptide coupling or Schiff base formation .
- Applications : Precursor for targeted drug delivery systems or enzyme inhibitors .
Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Structure: Indole-substituted propanoate ester.
- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2), highlighting risks associated with ester-containing phthalimide derivatives .
Crystallographic and Conformational Differences
3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
- Structure: Replaces the propanoate ester with a thiazole ring.
- Properties: Dihedral angles between the phthalimide and thiazole rings (6.5°) indicate planar conjugation, unlike the more flexible propanoate chain in the target compound .
- Applications : Thiazole incorporation enhances heterocyclic diversity for antimicrobial agents .
Data Table: Key Comparative Features
Research Findings and Trends
- Reactivity: The ethyl ester in this compound facilitates nucleophilic substitutions, as seen in its use for synthesizing indole alkaloids and functionalized peptides .
- Biological Activity : Derivatives with aryl substituents (e.g., compound 40 in ) exhibit enhanced bioactivity due to improved target binding .
- Stereochemistry : Enantiopure variants (e.g., ) are prioritized in drug discovery for reduced off-target effects .
Biological Activity
Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is an organic compound with significant potential in various biological applications. Its molecular formula is C12H11NO5, and it is characterized by an ethyl ester group linked to a dioxoisoindolinyl moiety. This compound has garnered attention for its role as an intermediate in the synthesis of pharmaceuticals and its involvement in enzyme-catalyzed reactions.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond. This reaction releases the active isoindolinyl moiety, which can modulate the activity of various molecular targets, including enzymes involved in metabolic pathways and signaling processes.
Applications in Research and Medicine
This compound has several notable applications:
- Pharmaceutical Synthesis : It serves as a precursor in the synthesis of cephalosporin antibiotics, which are critical in treating bacterial infections.
- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This research is vital for understanding metabolic processes and drug interactions.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of findings from different studies:
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Study 1 | Inhibition of esterase activity | Enzyme inhibition assays |
| Study 2 | Modulation of signaling pathways | Cell culture experiments |
| Study 3 | Antimicrobial properties | Agar diffusion method |
Case Studies
- Ester Hydrolysis : A study focusing on the hydrolysis of this compound revealed that it undergoes rapid hydrolysis in the presence of esterase enzymes. This reaction was quantified using spectrophotometric methods, showing significant enzyme-substrate interactions.
- Pharmaceutical Development : In a pharmaceutical context, the compound was evaluated for its efficacy as a precursor for cephalosporin synthesis. Results indicated that modifications to the isoindolinyl moiety could enhance antibacterial activity against resistant strains of bacteria.
- Cell Signaling Modulation : Research demonstrated that the isoindolinyl moiety derived from the hydrolysis of this compound interacts with specific receptors involved in cell signaling pathways, potentially influencing cellular responses to external stimuli.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
